N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-6-4-9-18(12-15)23-26-24(31-27-23)19-10-11-21(30)28(13-19)14-20(29)25-22-16(2)7-5-8-17(22)3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWIPHBDFQZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the pyridine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. For instance, derivatives containing oxadiazole and pyridine moieties have shown significant growth inhibition in various cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
2. Anti-inflammatory Properties
Research indicates that compounds with similar structural characteristics exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
The presence of the oxadiazole ring in the structure enhances its antimicrobial properties. Studies have shown that related compounds can effectively inhibit bacterial growth, suggesting a role in developing new antimicrobial agents .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity and influencing biological pathways relevant to disease processes .
Case Study 1: Anticancer Studies
A study focused on the synthesis and evaluation of oxadiazole derivatives showed that certain compounds exhibited significant anticancer activity against specific cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% . These findings highlight the therapeutic potential of structural analogs of this compound.
Case Study 2: Anti-inflammatory Research
In another study assessing anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent inhibition pattern that supports further investigation into their use as therapeutic agents for inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-3-methyl-2-nitrobenzamide: Shares a similar dimethylphenyl group but differs in the presence of a nitro group and benzamide structure.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a chloroacetamide group instead of the oxadiazole and pyridine rings.
Uniqueness
N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its combination of structural features, including the oxadiazole and pyridine rings, which contribute to its distinct chemical and biological properties .
Biological Activity
N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in various biological applications. This compound features a unique structure that combines a dimethylphenyl group with a 1,2,4-oxadiazole and a dihydropyridine moiety, suggesting diverse biological activities.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is C_{22}H_{24}N_{4}O_{3}, indicating the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives have shown significant anticancer properties. For instance, studies have demonstrated that oxadiazole-containing compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the oxadiazole ring is often associated with enhanced antimicrobial activity against bacteria and fungi. Compounds similar to this compound have been documented to exhibit potent antibacterial effects .
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in the target cells. The oxadiazole moiety may enhance binding affinity to biological targets, leading to modulation of various signaling pathways. For example, compounds containing oxadiazoles have been shown to inhibit enzymes like carbonic anhydrases and histone deacetylases (HDACs), which play crucial roles in cancer progression and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
-
Anticancer Activity :
Compound IC50 (µg/mL) 6d 13.004 6e 28.399 -
Antimicrobial Activity :
Compound EC50 (µg/mL) 8d 7.40 9a 12.85
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
